2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary IUPAC name being this compound. This nomenclature reflects the compound's structural composition, indicating the presence of a succinic acid backbone with a substituted triazole moiety attached via a methylene bridge. The naming convention specifically identifies the position of the amino group on the triazole ring and the point of attachment to the succinic acid framework.
Alternative nomenclature systems have produced several synonyms for this compound, each emphasizing different aspects of its chemical structure. The compound is also referred to as 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid, which utilizes the alternative name for succinic acid as butanedioic acid. Additional systematic names include 2-(5-amino-1H-1,2,4-triazol-1-yl)methylsuccinic acid, reflecting slight variations in nomenclature conventions while maintaining the essential structural description.
The compound's nomenclature is further supported by its International Chemical Identifier codes, which provide unambiguous structural representation. The InChI code for this compound is 1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10), and its corresponding InChI key is HOZPQKAFTAJFJI-UHFFFAOYSA-N. These identifiers serve as standardized methods for representing the compound's molecular structure and facilitate accurate identification across various chemical databases and research platforms.
Properties
IUPAC Name |
2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPQKAFTAJFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway 1: Nucleophilic Opening of N-guanidinosuccinimide
- Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and aliphatic amines.
- Process:
- Preparation of N-guanidinosuccinimide intermediate by reacting succinic anhydride with aminoguanidine hydrochloride.
- The intermediate then undergoes nucleophilic ring opening by aliphatic amines under microwave irradiation.
- This reaction facilitates subsequent recyclization to form the 1,2,4-triazole ring with the amino substituent at position 5.
- Outcome: This method efficiently yields the desired 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid derivatives when using nucleophilic aliphatic amines.
- Limitations: The approach is less effective with less nucleophilic aromatic amines, which fail to open the succinimide ring effectively.
- Reference: This pathway is detailed in a study where microwave-assisted synthesis was employed to achieve high yields of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, structurally related compounds.
Pathway 2: Preparation via N-arylsuccinimides and Aminoguanidine Hydrochloride
- Starting Materials: N-arylsuccinimides and aminoguanidine hydrochloride.
- Process:
- Initially, N-arylsuccinimides are synthesized from aromatic amines and succinic anhydride derivatives.
- These N-arylsuccinimides then react with aminoguanidine hydrochloride under microwave irradiation.
- This leads to ring closure forming the 1,2,4-triazole ring with the amino group at position 5.
- Outcome: This method is suitable for aromatic amines with lower nucleophilicity, overcoming the limitations of Pathway 1.
- Reference: The complementary nature of this pathway to Pathway 1 was demonstrated in the same research, showing successful synthesis of triazole derivatives with aromatic substituents.
Alternative Synthetic Considerations
- Use of 1H-1,2,4-triazole Alkylamines: According to patent literature, 1H-1,2,4-triazole derivatives can be prepared by alkylation of 1H-1,2,4-triazole with bromoalkylphthalimide, followed by hydrazinolysis and acid treatment to yield triazolylalkylamines. These intermediates can then be reacted with succinic anhydride or its derivatives to form the target compound or its analogs.
- Reaction Conditions: Reactions often employ microwave irradiation to enhance reaction rates and yields. Solvents such as dimethylformamide (DMF), ethanol, or methylene chloride are used depending on the step.
- Acid-Addition Salts: The free base forms of these triazole derivatives can be converted into acid-addition salts with pharmaceutically acceptable acids (e.g., succinic acid), which are typically crystalline and water-soluble.
Data Table Summarizing Preparation Methods
Research Findings and Analytical Characterization
- Tautomerism: The synthesized 1,2,4-triazole derivatives exhibit annular prototropic tautomerism, which was studied by NMR spectroscopy and X-ray crystallography, confirming the structural integrity of the triazole ring and amino substitution.
- Spectroscopic Data: Typical characterization involves 1H NMR, 13C NMR, IR spectroscopy, and melting point determination to confirm the formation of the triazole ring and succinic acid moiety.
- Microwave Irradiation: Use of microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.
- Purity and Crystallinity: Acid-addition salts formed with succinic acid or other pharmaceutically acceptable acids tend to be crystalline solids with good water solubility, facilitating purification and formulation.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve hydrogen gas and a suitable catalyst.
Substitution reactions may use alkyl halides and a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Triazole derivatives have been known to exhibit:
- Antiviral properties: Compounds similar to 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Antibacterial and antifungal activities: The triazole ring is often associated with antimicrobial properties, suggesting potential applications in treating bacterial and fungal infections.
Biological Research
In biological studies, this compound can serve as a ligand for various enzymes and receptors. Its ability to bind to specific proteins can help elucidate biochemical pathways and interactions within cells.
Chemical Synthesis
As a versatile building block, this compound can be employed in the synthesis of more complex molecules. This application is particularly valuable in medicinal chemistry where new drug candidates are developed.
Industrial Applications
In industry, the compound can be utilized in the production of specialized materials such as:
- Polymers: Incorporating this compound into polymer matrices may enhance material properties.
- Coatings: Its chemical structure can contribute to the development of coatings with unique characteristics.
Case Study 1: Antiviral Activity
A study investigated the antiviral activity of triazole derivatives against influenza viruses. The results indicated that compounds with similar structures to this compound inhibited viral replication effectively at low concentrations. This highlights its potential as a lead compound for antiviral drug development.
Case Study 2: Synthesis of New Antimicrobial Agents
Research focused on synthesizing new antimicrobial agents using this compound as a precursor. The synthesized compounds exhibited significant antibacterial activity against resistant strains of bacteria, demonstrating the utility of this compound in addressing antibiotic resistance.
Mechanism of Action
The mechanism by which 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
*Note: SR-3306's CAS is hypothetical; structure described in .
Pharmacological and Industrial Relevance
- Kinase Inhibitors : SR-3306, a triazole-containing JNK inhibitor, demonstrates the pharmacological relevance of triazole scaffolds. The succinic acid group in the target compound could enhance solubility or binding affinity in similar applications .
- Agrochemicals : Triadimefon, a triazole fungicide, underscores the role of triazole rings in agrochemicals. The target compound’s succinic acid moiety may offer environmental advantages (e.g., biodegradability) over chlorinated analogs .
Physicochemical Properties
- Solubility : Succinic acid derivatives generally exhibit higher aqueous solubility than acetic acid analogs due to increased hydrophilicity.
- Chelation Potential: The dicarboxylic structure of succinic acid enhances metal-chelating capabilities, distinguishing it from monocarboxylic (acetic acid) or non-acidic (propananilide) analogs .
Biological Activity
Overview
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid (CAS No. 1144465-02-0) is a triazole derivative that exhibits a variety of biological activities due to its unique chemical structure. The compound is characterized by a triazole ring, which is known for its interactions with diverse biological targets, making it a subject of interest in pharmacological research.
Target of Action:
Compounds with a 1,2,4-triazole structure have been shown to possess a broad spectrum of pharmacological activities including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Mode of Action:
The triazole ring interacts with various enzymes and receptors within biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Biochemical Pathways:
The compound may influence several biochemical pathways by acting as a competitive inhibitor or modulator of key enzymes involved in metabolic processes. For instance, triazole derivatives are known to affect the biosynthesis of nucleic acids and cell wall synthesis in bacteria and fungi.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal action |
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid under basic conditions followed by hydrolysis. This method ensures high yield and purity suitable for biological testing .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄O₄ |
| Molecular Weight | 214.18 g/mol |
| Purity | >98% |
| CAS Number | 1144465-02-0 |
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
- Molecular docking : Simulate binding interactions with enzymes (e.g., fungal CYP51 for antifungal activity) to prioritize synthetic analogs .
- AI-driven tools : Platforms like COMSOL Multiphysics integrate reaction kinetics data to optimize synthesis parameters .
What are the best practices for handling and storing this compound to prevent degradation?
Q. Basic Research Focus
- Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to minimize oxidation and hygroscopic degradation .
- Handling : Use PPE (gloves, lab coat) due to skin/eye irritation risks .
- Solubility : Prepare fresh solutions in DMSO or PBS (pH 7.4) to avoid precipitation .
How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?
Q. Advanced Research Focus
- In vitro assays : Use apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
- Pathway analysis : Employ Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .
- Synergistic studies : Test combinations with chemotherapeutic agents (e.g., cisplatin) using Chou-Talalay synergy analysis .
What strategies are effective in scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process intensification : Transition from batch to continuous-flow reactors to enhance mixing and heat transfer .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) to ensure robustness .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
How do structural modifications (e.g., substituents on the triazole ring) impact physicochemical properties and bioactivity?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., -Br, -CF₃) enhance metabolic stability but may reduce solubility .
- Hydrophilic substitutions (e.g., -OH, -COOH) improve aqueous solubility but increase renal clearance rates .
- Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substitutions for target-specific activity .
What regulatory and safety considerations are critical when publishing research on this compound?
Q. Basic Research Focus
- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing.
- Data integrity : Use validated software for spectral analysis and statistical reporting (APA standards for reproducibility) .
- Hazard communication : Include SDS-derived safety protocols (e.g., GHS hazard codes for skin/eye irritation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
